![molecular formula C20H20FNO2 B13095338 Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of fluorine and methyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process. Enzymatic synthesis methods, which use enzymes to catalyze specific reactions, may also be explored for their selectivity and environmental benefits .
化学反应分析
Types of Reactions
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Industry: Its stability and reactivity make it suitable for use in material science, including the development of new polymers and coatings.
作用机制
The mechanism by which Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate exerts its effects involves its interaction with specific molecular targets. In cancer research, it has been shown to induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells . This is achieved by disrupting the microtubule network, which is essential for cell division. The compound’s interaction with proteins like p53 and survivin further enhances its anti-tumor activity.
相似化合物的比较
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: This compound shares the fluorine and methyl groups but lacks the spirocyclic structure.
2-Methyl-5-fluorophenylboronic acid: Similar to the above, it is used in various coupling reactions but does not have the same structural complexity.
Uniqueness
Methyl 2’-(5-fluoro-2-methylphenyl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]-6’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C20H20FNO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
methyl 2-(5-fluoro-2-methylphenyl)spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane]-6-carboxylate |
InChI |
InChI=1S/C20H20FNO2/c1-12-3-5-14(21)10-15(12)18-11-20(7-8-20)16-9-13(19(23)24-2)4-6-17(16)22-18/h3-6,9-10,18,22H,7-8,11H2,1-2H3 |
InChI 键 |
HVRHHSKKAUIEAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2CC3(CC3)C4=C(N2)C=CC(=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



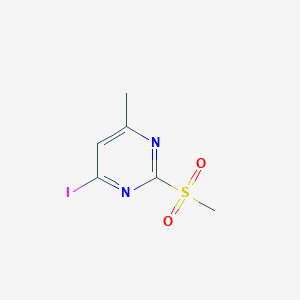


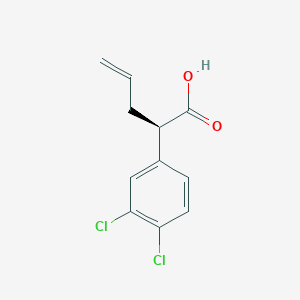
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
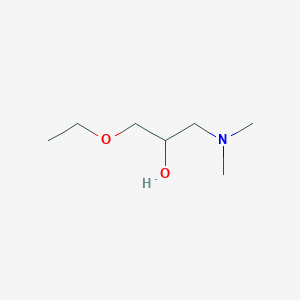
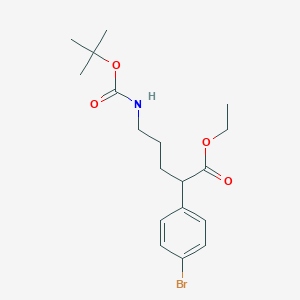
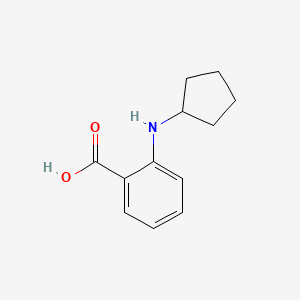
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)
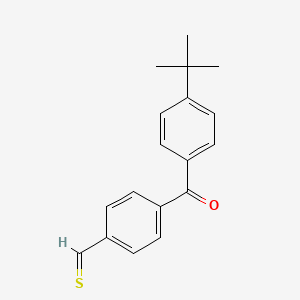
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

